molecular formula C10H4BrF6NO2 B12841942 3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzonitrile

3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzonitrile

Cat. No.: B12841942
M. Wt: 364.04 g/mol
InChI Key: YDLVCLCDRVUUAX-UHFFFAOYSA-N
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Description

3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzonitrile is a complex organic compound characterized by its unique structure, which includes bromine, fluorine, and nitrile functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzonitrile typically involves the reaction of 3-bromo-4-nitrobenzonitrile with 1,1,2-trifluoro-2-(trifluoromethoxy)ethanol. The reaction is generally carried out under mild conditions, often at room temperature, with the reaction mixture being stirred for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzonitrile can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong nucleophiles for substitution reactions, and oxidizing or reducing agents for redox reactions. The conditions vary depending on the desired reaction but often involve mild temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound, while substitution reactions would yield various substituted benzonitriles.

Scientific Research Applications

3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzonitrile is not well-documented. its effects are likely mediated through its interactions with specific molecular targets, such as enzymes or receptors, depending on the context of its use. The pathways involved would depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzonitrile is unique due to its combination of bromine, trifluoromethoxy, and nitrile groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic applications and research studies.

Properties

Molecular Formula

C10H4BrF6NO2

Molecular Weight

364.04 g/mol

IUPAC Name

3-bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzonitrile

InChI

InChI=1S/C10H4BrF6NO2/c11-6-3-5(4-18)1-2-7(6)19-9(13,14)8(12)20-10(15,16)17/h1-3,8H

InChI Key

YDLVCLCDRVUUAX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C#N)Br)OC(C(OC(F)(F)F)F)(F)F

Origin of Product

United States

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